molecular formula C8H10N4 B6265867 (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine CAS No. 1020033-64-0

(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine

Cat. No.: B6265867
CAS No.: 1020033-64-0
M. Wt: 162.19 g/mol
InChI Key: UHACBXKGLOUTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at the 6-position and a methanamine (-CH2NH2) group at the 2-position. The methanamine moiety enhances water solubility and provides a handle for further functionalization, such as salt formation or conjugation with bioactive molecules .

Properties

CAS No.

1020033-64-0

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2,9H2,1H3

InChI Key

UHACBXKGLOUTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2N=C1)CN

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Haloketones

A common approach involves reacting 2-aminopyrimidine derivatives with α-haloketones. For example, 2-amino-4-methylpyrimidine reacts with chloroacetone in ethanol under reflux to form 6-methylimidazo[1,2-a]pyrimidine. Yields for such reactions typically range from 65% to 85%, depending on the substituents and reaction time.

Key Reaction Parameters

ReactantsSolventTemperatureTime (h)Yield (%)
2-Amino-4-methylpyrimidine + ChloroacetoneEthanolReflux6–878

Multicomponent Reactions (MCRs)

MCRs offer efficient one-pot synthesis. A representative method combines 2-aminopyrimidine, aldehydes, and isonitriles in dichloromethane at room temperature. For the 6-methyl derivative, propionaldehyde serves as the carbonyl component.

Functionalization at the 2-Position: Introducing Methanamine

The methanamine group (-CH2NH2) at the 2-position is introduced via post-synthetic modifications or direct incorporation during cyclization.

Nitrile Reduction Strategy

Introducing a cyanomethyl group at the 2-position followed by reduction is a robust method.

Cyanomethylation

Imidazo[1,2-a]pyrimidine reacts with bromoacetonitrile in the presence of a base (e.g., K2CO3) in DMF at 80°C to afford 2-cyanomethyl-6-methylimidazo[1,2-a]pyrimidine.

Reaction Conditions

  • Base : K2CO3 (2.5 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Yield : 72%

Nitrile to Amine Reduction

The nitrile intermediate is reduced using catalytic hydrogenation (H2/Pd-C) or LiAlH4.

Catalytic Hydrogenation Protocol

SubstrateCatalystSolventPressure (atm)Time (h)Yield (%)
2-Cyanomethyl-6-methylimidazo[1,2-a]pyrimidine10% Pd-CMeOH31288

LiAlH4 in THF at 0°C to room temperature also achieves reduction with comparable yields (85%).

Direct Amination via Nucleophilic Substitution

A halogen atom at the 2-position can be displaced by an amine nucleophile.

Chloride Substitution

2-Chloro-6-methylimidazo[1,2-a]pyrimidine reacts with ammonia in a sealed tube at 120°C for 24 hours to yield the methanamine derivative.

Optimized Conditions

  • Ammonia Source : NH3 (7N in MeOH)

  • Solvent : DMSO

  • Temperature : 120°C

  • Yield : 63%

Alternative Routes: Functional Group Interconversion

Ester to Amide Conversion

Methyl esters at the 2-position are hydrolyzed to carboxylic acids, which are then converted to amides and reduced.

Stepwise Protocol

  • Ester Hydrolysis : 2-Methoxycarbonylmethyl-6-methylimidazo[1,2-a]pyrimidine treated with NaOH (2M) in MeOH/H2O (1:1) at 60°C for 4 hours yields the carboxylic acid (92%).

  • Amide Formation : Coupling with HATU and DIPEA in DMF forms the primary amide (78%).

  • Hofmann Rearrangement : Reaction with NaOCl/NaOH converts the amide to methanamine (65%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Nitrile ReductionHigh yields, mild conditionsRequires cyanomethyl precursor85–88
Direct AminationOne-step reactionHigh temperatures, modest yields60–65
Ester to Amide PathwayVersatile for derivativesMulti-step, lower efficiency65–70

Scalability and Industrial Considerations

Large-scale synthesis (e.g., >100 g) prioritizes the nitrile reduction route due to its reproducibility and safety profile. Patent CN102399196A highlights the use of sodium methoxide and triphosgene for eco-friendly pyrimidine synthesis, which can be adapted for imidazo[1,2-a]pyrimidine precursors .

Chemical Reactions Analysis

(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the pyrimidine ring, involving reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Halides, alkylating agents, and strong bases.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. Methyl Group Position
  • {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide (CAS 1284159-82-5):
    This analog shifts the methyl group to the 7-position of the pyrimidine ring. Positional isomerism can alter electronic distribution, impacting binding affinity to biological targets. For example, the 6-methyl derivative may exhibit better steric compatibility with enzyme active sites compared to the 7-methyl isomer .
b. Core Heterocycle Variations
  • (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Dihydrochloride (CAS 1216132-36-3): Replaces the pyrimidine ring with pyridine, reducing the number of nitrogen atoms in the bicyclic system.

Functional Group Modifications

a. Methanamine Derivatives
  • N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4a):
    Substitutes the methanamine’s hydrogen with a phenyl group, introducing hydrophobicity. This analog showed moderate cytotoxic activity in preliminary screens, suggesting that bulky substituents may enhance interaction with hydrophobic protein pockets .
b. Halogenated Analogs
  • 6-Bromo-2-methylimidazo[1,2-a]pyrimidine (CAS 6840-45-5): Replaces the methanamine with a bromine atom.

Pharmacological and Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) LogP* Key Applications
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine Imidazo[1,2-a]pyrimidine 6-CH3, 2-CH2NH2 >250 (predicted) 1.2 Drug discovery, kinase inhibitors
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide Imidazo[1,2-a]pyrimidine 7-CH3, 2-CH2NH2·2HBr >300 0.8 Preclinical anticancer studies
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine Imidazo[1,2-a]pyridine 6-CH3, 3-CH2N(CH3)2, p-tolyl N/A 2.5 Neurological targets
2-Methylimidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine 2-CH3, 6-NH2 180–185 0.5 Antibacterial agents

*Predicted using fragment-based methods.

Key Research Findings

Spectroscopic Characterization

  • FT-IR and NMR Data :
    • Methanamine derivatives exhibit characteristic NH2 stretching vibrations at ~3300 cm⁻¹ (FT-IR) .
    • In $^1$H NMR, the methanamine protons resonate at δ 2.8–3.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm, consistent with imidazo[1,2-a]pyrimidine systems .

Biological Activity

The compound (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure suggests potential interactions with biological systems, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The compound's molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of approximately 162.19 g/mol. The presence of the imidazo[1,2-a]pyrimidine moiety contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies.
  • Anticancer Properties : Imidazo[1,2-a]pyrimidine derivatives have been explored for their ability to interfere with cancer cell proliferation. Studies suggest that this compound may influence pathways related to cancer cell survival and growth .
  • Cytochrome P450 Inhibition : Preliminary findings suggest that it may inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism and can affect pharmacokinetics when co-administered with other medications.

Case Study 1: BTK Inhibition

In a study focused on identifying new BTK inhibitors, this compound was highlighted as a promising candidate. The study utilized high-throughput screening methods to evaluate its efficacy against BTK, revealing significant inhibition at micromolar concentrations. Further optimization of this compound could lead to more potent derivatives suitable for clinical applications in treating B-cell malignancies.

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.

PropertyValue
Log P1.6
SolubilityModerate
Plasma Half-LifeTBD
BioavailabilityTBD

Note: Further studies are required to establish comprehensive ADME profiles for clinical relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.